

Application Notes & Protocols: Utilizing DAIBS as a Molecular Probe in Kinase Activity Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daibs*

Cat. No.: *B1201219*

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Introduction

DAIBS (Dye for Assay of Intracellular Binding Sites) is a novel fluorescent molecular probe designed to facilitate high-throughput screening and detailed mechanistic studies of protein kinases. This document provides comprehensive application notes and detailed protocols for the use of **DAIBS** in biochemical assays to identify and characterize kinase inhibitors.

DAIBS is a small, cell-permeable molecule that exhibits enhanced fluorescence upon binding to the ATP-binding pocket of a broad range of protein kinases. Its mechanism of action relies on displacement by ATP-competitive inhibitors, leading to a measurable decrease in fluorescence intensity. This direct binding and displacement principle allows for a sensitive, real-time, and homogenous assay format suitable for drug discovery and basic research.

Principle of the Assay

The **DAIBS** kinase assay is based on the principle of fluorescence polarization (FP) or fluorescence intensity (FI). In its unbound state in an aqueous buffer, **DAIBS** exhibits low fluorescence. Upon binding to the active site of a kinase, its fluorescence is significantly enhanced. When a potential inhibitor is introduced, it competes with **DAIBS** for the ATP-binding pocket. The displacement of **DAIBS** by the inhibitor leads to a decrease in the fluorescence signal, which is directly proportional to the inhibitor's binding affinity and concentration.

Quantitative Data Summary

The following tables summarize the binding affinity of **DAIBS** for several common protein kinases and its performance in inhibition assays.

Table 1: Binding Affinity (Kd) of **DAIBS** for Various Protein Kinases

Kinase Target	Dissociation Constant (Kd) (nM)
Abl1	85
AKT1	120
BRAF	65
EGFR	95
SRC	70
VEG FR2	110

Table 2: IC50 Values of Known Inhibitors Determined Using the **DAIBS** Assay

Kinase Target	Inhibitor	IC50 (nM) with DAIBS Assay	Literature IC50 (nM)
Abl1	Imatinib	25	20-30
BRAF	Vemurafenib	40	30-50
EGFR	Gefitinib	15	10-25
SRC	Dasatinib	5	1-10

Experimental Protocols

Materials and Reagents

- DAIBS** Molecular Probe (10 mM stock in DMSO)
- Kinase of interest (e.g., Abl1, active, recombinant)

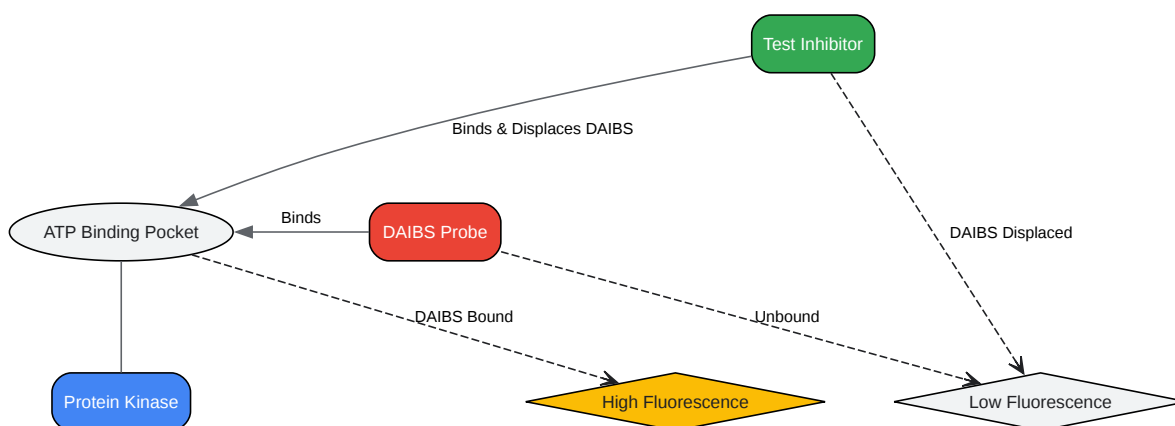
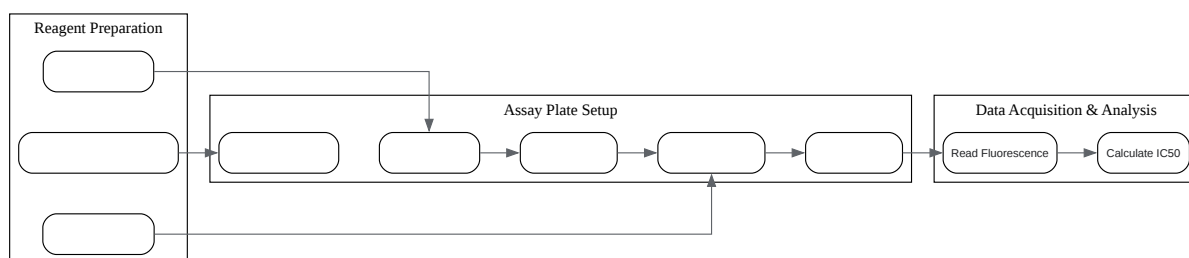
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (potential inhibitors)
- Positive control inhibitor (e.g., Imatinib for Abl1)
- ATP (for competition validation)
- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence intensity or polarization

Protocol for Kinase Inhibition Assay (Fluorescence Intensity)

- Reagent Preparation:
 - Prepare a 2X working solution of the kinase in Kinase Assay Buffer. The final concentration will depend on the specific kinase and its affinity for **DAIBS** (typically in the low nM range).
 - Prepare a 2X working solution of **DAIBS** in Kinase Assay Buffer. The optimal concentration should be at or below the K_d for the kinase of interest (e.g., 50 nM).
 - Prepare serial dilutions of test compounds and control inhibitors in Kinase Assay Buffer.
- Assay Procedure:
 - Add 5 µL of the test compound or control to the wells of the 384-well plate. For no-inhibitor control, add 5 µL of Kinase Assay Buffer.
 - Add 5 µL of the 2X kinase working solution to all wells.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Add 10 µL of the 2X **DAIBS** working solution to all wells to initiate the displacement reaction.

- Incubate for 30 minutes at room temperature, protected from light.
- Measure the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission = 485/520 nm).
- Data Analysis:
 - Subtract the background fluorescence (wells with buffer and **DAIBS** only).
 - Normalize the data to the no-inhibitor control (100% activity) and a positive control inhibitor at a saturating concentration (0% activity).
 - Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com